Benzenessigsäure, Ammoniumsalz

Übersicht

Beschreibung

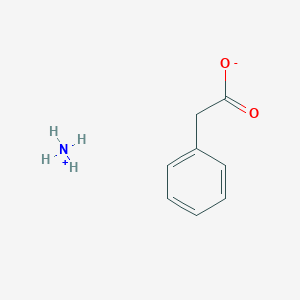

Benzeneacetic acid, ammonium salt, also known as ammonium phenylacetate, is an organic compound with the molecular formula C(_8)H(_8)O(_2)·NH(_3). It is a derivative of benzeneacetic acid, where the carboxylic acid group is neutralized by ammonium. This compound is notable for its applications in various fields, including pharmaceuticals and industrial chemistry.

Wissenschaftliche Forschungsanwendungen

Benzeneacetic acid, ammonium salt has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.

Medicine: It is employed in the treatment of hyperammonemia, a condition characterized by elevated levels of ammonia in the blood.

Wirkmechanismus

Target of Action

Benzeneacetic acid, ammonium salt, belongs to the class of compounds known as quaternary ammonium salts (QASs) . These compounds are widely used due to their excellent antibacterial activity . The primary targets of QASs are usually bacterial cells, where they disrupt the cell membrane, leading to cell death .

Mode of Action

The mode of action of QASs, including Benzeneacetic acid, ammonium salt, involves interaction with the bacterial cell membrane. This interaction disrupts the integrity of the cell membrane, leading to leakage of cell contents and ultimately cell death . .

Biochemical Pathways

Qass are known to disrupt bacterial cell membranes, which can affect numerous biochemical pathways within the bacterial cell

Pharmacokinetics

A related compound, diclofenac 2-[(2,6-dichlorophenyl)amino] benzeneacetic acid monopotassium salt, is known to be a nonsteroidal potent anti-inflammatory agent . Its pharmacokinetics may provide some insights into the potential ADME properties of Benzeneacetic acid, ammonium salt.

Result of Action

The primary result of the action of Benzeneacetic acid, ammonium salt is the disruption of bacterial cell membranes, leading to cell death . In a study, Benzeneacetic acid was found to attenuate silica-induced epithelial–mesenchymal transition in human bronchial epithelial cells in a p53-dependent manner . This suggests that Benzeneacetic acid, ammonium salt may have potential applications in mitigating certain pathological conditions.

Action Environment

The action of Benzeneacetic acid, ammonium salt, like other QASs, can be influenced by environmental factors such as pH, temperature, and ion presence These factors can affect the stability of the compound and its antimicrobial efficacy

Biochemische Analyse

Biochemical Properties

Benzeneacetic acid, ammonium salt, like other ammonium salts, can act as a weak base . It can accept a proton from water to form substituted ammonium ions and hydroxide ions This property allows it to participate in various biochemical reactions

Cellular Effects

One study has shown that benzeneacetic acid can attenuate the silica-induced epithelial–mesenchymal transition in human bronchial epithelial cells in a p53-dependent manner . This suggests that Benzeneacetic acid, ammonium salt may have potential effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that quaternary ammonium salts, which are structurally similar to Benzeneacetic acid, ammonium salt, can undergo various reactions such as rearrangement-cleavage reaction

Temporal Effects in Laboratory Settings

It is known that quaternary ammonium salts can undergo reactions in an alkaline medium or when heated at 140-145°C .

Dosage Effects in Animal Models

It is known that ammonium salts at dosages of 0.3–0.5 g/kg may be toxic in all species and ages of farm animals; dosages ≥1.5 g/kg usually are fatal .

Metabolic Pathways

One study has shown that benzeneacetic acid, a key regulation metabolite in the phenylalanine metabolic pathway, can attenuate the silica-induced epithelial–mesenchymal transition in human bronchial epithelial cells .

Transport and Distribution

It is known that sodium phenylacetate and sodium benzoate, which are metabolized forms of benzeneacetic acid, are metabolized and excreted by the kidneys .

Subcellular Localization

It is known that RNA subcellular localization is a very important feature for deeply understanding RNA’s biological functions after being transported into intra- or extra-cellular regions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzeneacetic acid, ammonium salt can be synthesized through the neutralization of benzeneacetic acid with ammonium hydroxide. The reaction typically involves dissolving benzeneacetic acid in water and gradually adding ammonium hydroxide until the pH reaches neutrality. The solution is then evaporated to yield the ammonium salt.

Industrial Production Methods: On an industrial scale, the production of benzeneacetic acid, ammonium salt involves similar neutralization processes but with more controlled conditions to ensure purity and yield. The reaction is often carried out in large reactors with precise temperature and pH control to optimize the formation of the ammonium salt.

Types of Reactions:

Oxidation: Benzeneacetic acid, ammonium salt can undergo oxidation reactions, typically forming benzeneacetic acid derivatives or further oxidized products.

Reduction: Reduction reactions are less common but can lead to the formation of benzyl alcohol derivatives.

Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) can be used.

Substitution: Reagents like halogens (Cl(_2), Br(_2)) and nitrating agents (HNO(_3)) are often employed under acidic conditions.

Major Products:

Oxidation: Benzeneacetic acid derivatives or benzoic acid.

Reduction: Benzyl alcohol.

Substitution: Halogenated or nitrated benzeneacetic acid derivatives.

Biologische Aktivität

Benzeneacetic acid, ammonium salt (also known as ammonium benzoate) is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C₈H₉NO₂

- Molecular Weight : 155.16 g/mol

- CAS Number : 1926-43-4

Biological Activity Overview

Benzeneacetic acid, ammonium salt exhibits various biological activities, particularly in antimicrobial and antifungal applications. Its effectiveness stems from its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

1. Antimicrobial Activity

Benzeneacetic acid, ammonium salt has shown significant antimicrobial properties against a range of pathogens. The following table summarizes its effectiveness against different microorganisms:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Candida albicans | 12 | |

| Pseudomonas aeruginosa | 10 |

The compound's mechanism of action involves disrupting the integrity of microbial cell membranes, leading to cell lysis and death.

2. Antifungal Activity

Research indicates that benzeneacetic acid, ammonium salt exhibits antifungal properties, particularly against pathogenic fungi. A study demonstrated its efficacy in inhibiting the growth of Candida species, which are common causes of opportunistic infections in immunocompromised patients.

The biological activity of benzeneacetic acid, ammonium salt can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with the lipid bilayer of microbial cells, causing permeability changes that lead to cell death.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways essential for microbial growth.

- Biofilm Disruption : Benzeneacetic acid has been noted to reduce biofilm formation by bacteria, which is crucial for treating chronic infections.

Case Study 1: Antimicrobial Efficacy in Clinical Settings

A clinical trial investigated the use of benzeneacetic acid, ammonium salt as a topical antiseptic in wound care. Patients with infected wounds were treated with a solution containing the compound. Results indicated a significant reduction in bacterial load within 48 hours, showcasing its potential as an effective antiseptic agent.

Case Study 2: Fungal Infections in Immunocompromised Patients

A study focused on patients undergoing chemotherapy found that benzeneacetic acid could effectively reduce fungal colonization in the oral cavity. Patients treated with the compound showed improved outcomes compared to those receiving standard antifungal therapy.

Eigenschaften

CAS-Nummer |

7188-16-1 |

|---|---|

Molekularformel |

C8H11NO2 |

Molekulargewicht |

153.18 g/mol |

IUPAC-Name |

azane;2-phenylacetic acid |

InChI |

InChI=1S/C8H8O2.H3N/c9-8(10)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10);1H3 |

InChI-Schlüssel |

PQILKFQDIYPBKI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(=O)[O-].[NH4+] |

Kanonische SMILES |

C1=CC=C(C=C1)CC(=O)O.N |

Key on ui other cas no. |

7188-16-1 |

Verwandte CAS-Nummern |

103-82-2 (Parent) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.